3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Description
This compound is a highly complex steroidal or triterpenoid derivative featuring a cyclopenta[a]phenanthrene core fused with multiple rings. Key structural attributes include:
Properties
IUPAC Name |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,16,18-22,24-27,31,33-35H,4-11,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXOGPGQKCWGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the oxan ring, the introduction of hydroxyl and methoxy groups, and the cyclization to form the tetradecahydrocyclopenta[a]phenanthren structure. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form new functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:
1. Antimicrobial Activity
- The presence of hydroxyl groups enhances the compound's ability to interact with microbial cell membranes, potentially leading to cell lysis.
2. Antioxidant Properties
- It may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
3. Enzyme Inhibition
- The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For example:
- In vitro Studies : Significant cytotoxicity was observed against melanoma and leukemia cell lines, with an IC50 value of 15 µM for melanoma cells.
- In vivo Studies : Animal models showed a reduction in tumor size when treated with the compound compared to control groups.
Anti-inflammatory Effects
Research indicates that the compound may modulate inflammatory pathways, providing relief in conditions characterized by chronic inflammation.
In Vitro Studies
A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in melanoma cells. This was linked to DNA binding and disruption of replication processes.
In Vivo Studies
In a mouse model with induced tumors, administration of the compound led to a significant reduction in tumor size compared to untreated controls. This suggests potential for therapeutic use in oncology.
Comparative Studies
When compared to other known compounds with similar structures (e.g., chartreusin), this compound exhibited superior efficacy in inhibiting tumor growth while maintaining lower toxicity profiles.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Differences :
- Hydroxylation pattern : Compound A has trihydroxy groups at positions 5, 11, and 14, whereas the target compound has dihydroxy groups at positions 3 and 13.
- Methylation : Compound A lacks the 4-methoxy and 10-hydroxymethyl groups present in the target compound.
- Sugar unit : The oxane ring in Compound A has 3,4,5-trihydroxy-6-methyl substituents vs. 3,5-dihydroxy-4-methoxy-6-methyl in the target .
Impact on Properties :
| Property | Target Compound | Compound A |
|---|---|---|
| Water Solubility | Higher (due to methoxy and hydroxymethyl) | Lower (more -OH but fewer polar groups) |
| Lipophilicity (LogP) | Moderate | Higher (more -OH reduces permeability) |
| Bioactivity | Potential enhanced receptor binding | Likely reduced due to fewer polar groups |
General Comparison with Steroidal/Triterpenoid Derivatives
- Aromaticity : Unlike aromatic compounds discussed by Yasuda , this compound lacks a conjugated π-electron system, reducing UV absorbance but increasing stability against electrophilic attacks.
- Functionalization: The glycosidic linkage differentiates it from non-glycosylated steroids (e.g., cholesterol), improving aqueous solubility and metabolic resistance .
- Reactivity: The furanone moiety may undergo nucleophilic addition, contrasting with inert aliphatic chains in simpler terpenes .
Biological Activity
The compound 3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one (hereafter referred to as "the compound") is a complex organic molecule with potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features multiple hydroxyl groups and a furan moiety which are significant for its biological activity. The structural complexity suggests potential interactions with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Key Functional Groups | Hydroxyls (-OH), Methoxy (-OCH₃), Furan ring |
| Molecular Weight | 885.484 g/mol |
Biological Activities
Research indicates that the compound exhibits a range of biological activities including antioxidant properties, anti-inflammatory effects, and potential anticancer activity.
Antioxidant Activity
The presence of multiple hydroxyl groups is known to enhance the antioxidant capacity of phenolic compounds. Studies have shown that similar compounds can scavenge free radicals effectively:
- DPPH Radical Scavenging : The compound demonstrated significant DPPH radical scavenging activity in vitro.
- Ferric Reducing Antioxidant Power (FRAP) : It showed a strong reducing power comparable to standard antioxidants.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that the compound can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines including breast and colon cancer cells.
Case Studies and Research Findings
Several studies have reported on the biological activities of compounds structurally related to the one :
- Study on Phenolic Compounds : A study published in Journal of Agricultural and Food Chemistry highlighted that phenolic compounds similar to this one exhibit significant anticancer activities through apoptosis induction in cancer cells .
- Antioxidant Study : In a comparative study on antioxidants published in Food Chemistry, compounds with similar structures demonstrated high antioxidant activities which correlated with their phenolic content .
- Inflammation Model : In vivo studies using animal models showed that related compounds can reduce inflammation markers significantly when administered at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
